ML351: A Technical Guide to its Mechanism of Action in Neuronal Cells
ML351: A Technical Guide to its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML351 is a potent and selective small-molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice. In the context of neuronal cells, ML351 exhibits significant neuroprotective properties, primarily by mitigating oxidative stress-induced cell death. This technical guide provides an in-depth analysis of the mechanism of action of ML351 in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The primary mechanism involves the inhibition of the 12/15-LOX enzyme, which in turn prevents downstream inflammatory and apoptotic cascades, including the suppression of NLRP1 and NLRP3 inflammasome activation.
Core Mechanism of Action: Inhibition of 15-Lipoxygenase-1
ML351 was identified through a quantitative high-throughput screen as a novel and potent inhibitor of human 15-LOX-1.[1][2] Its primary mode of action in neuronal cells is the direct inhibition of this enzyme, which is implicated in various neurodegenerative conditions and ischemic stroke.[1][2][3] Under conditions of oxidative stress, such as glutamate toxicity or ischemia, 12/15-LOX is upregulated and activated in neurons.[3][4][5] This activation leads to the production of lipid hydroperoxides, which contribute to mitochondrial damage, increased reactive oxygen species (ROS) production, and subsequent neuronal cell death.[4][5] ML351 effectively blocks this enzymatic activity, thereby conferring neuroprotection.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity and efficacy of ML351.
Table 1: In Vitro Inhibitory Activity of ML351
| Target | IC50 | Selectivity | Source |
| Human 15-LOX-1 | 200 nM | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [1][2] |
Table 2: Neuroprotective Effects of ML351 in Neuronal Cell Models
| Cell Line | Insult | Endpoint | Effective Concentration | Source |
| HT-22 (mouse hippocampal) | 5 mM Glutamate | Increased cell viability | Not specified | [1][2] |
| HT-22 (mouse hippocampal) | H2O2 | Increased cell viability | 10, 20, 40 µM | [6] |
Table 3: In Vivo Effects of ML351 in a Mouse Model of Ischemic Stroke
| Parameter | Treatment | Outcome | Source |
| Infarct Volume | ML351 (50 mg/kg, i.p.) | Significantly reduced at 6, 24, and 72 hours | [3] |
| Neurological Deficit Score | ML351 (50 mg/kg, i.p.) | Significantly attenuated at 6, 24, and 72 hours | [3] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | ML351 (50 mg/kg, i.p.) | Significantly decreased at 6 and/or 24 hours | [3] |
| Anti-inflammatory Cytokines (IL-10, TGF-β) | ML351 (50 mg/kg, i.p.) | Increased at 24 and/or 72 hours | [3] |
| NLRP1 and NLRP3 Inflammasome Activation | ML351 (50 mg/kg, i.p.) | Significantly diminished at 6, 24, and 72 hours | [3] |
Signaling Pathways
ML351 exerts its neuroprotective effects by intervening in a well-defined signaling cascade initiated by oxidative stress.
Oxidative Stress-Induced 12/15-LOX Activation and Mitochondrial Damage
Under oxidative stress conditions, such as high levels of extracellular glutamate in HT-22 cells, the intracellular antioxidant glutathione is depleted.[5] This leads to the activation of 12/15-LOX, which then targets mitochondria, causing a breakdown of the mitochondrial membrane potential, release of cytochrome c, and a surge in reactive oxygen species (ROS).[4][5]
References
- 1. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]
